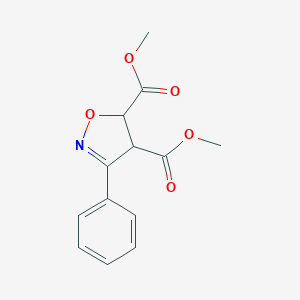
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoxazole derivatives and has been investigated for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- is not fully understood. However, it has been suggested that the compound may act as an acetylcholinesterase inhibitor, which could explain its potential use in the treatment of Alzheimer's disease. It has also been suggested that the compound may inhibit the activity of protein kinase C, which could explain its anti-proliferative effects on cancer cells.
Biochemische Und Physiologische Effekte
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to have anxiolytic and antidepressant effects. It has also been shown to have anti-proliferative effects on cancer cells and to induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit acetylcholinesterase activity, which could explain its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- in lab experiments is that it has been shown to have a variety of potential applications in various fields. Additionally, the compound has been synthesized using a well-established method, which makes it readily available for use in experiments.
One limitation of using 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and concentration of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis-. One direction is to further investigate the compound's potential use in the treatment of Alzheimer's disease. Another direction is to investigate the compound's potential use as a chemotherapeutic agent for cancer treatment. Additionally, more research is needed to fully understand the compound's mechanism of action and to determine the optimal dosage and concentration for use in experiments. Finally, future research could focus on synthesizing derivatives of the compound to improve its pharmacological properties.
Synthesemethoden
The synthesis of 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- involves the reaction of 4,5-dihydroisoxazole-5-carboxylic acid with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with dimethyl sulfate to obtain the final compound. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for their studies.
Wissenschaftliche Forschungsanwendungen
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- has been investigated for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In cancer research, 4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- has been shown to have anti-proliferative effects on cancer cells. It has also been investigated for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
17669-30-6 |
|---|---|
Produktname |
4,5-Isoxazoledicarboxylic acid, 4,5-dihydro-3-phenyl-, dimethyl ester, cis- |
Molekularformel |
C13H13NO5 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
dimethyl 3-phenyl-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H13NO5/c1-17-12(15)9-10(8-6-4-3-5-7-8)14-19-11(9)13(16)18-2/h3-7,9,11H,1-2H3 |
InChI-Schlüssel |
RZUSIVILFUXVKH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(ON=C1C2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
COC(=O)C1C(ON=C1C2=CC=CC=C2)C(=O)OC |
Synonyme |
4,5-Dihydro-3-phenylisoxazole-4,5-dicarboxylic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



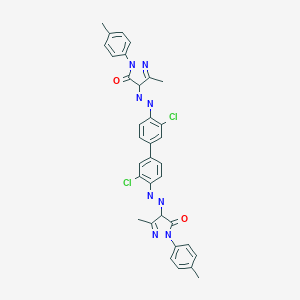
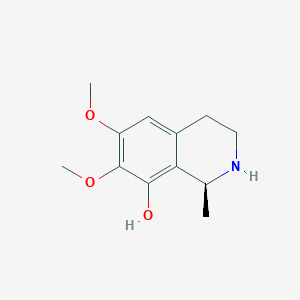
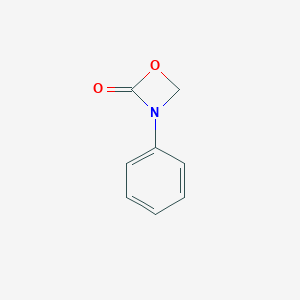

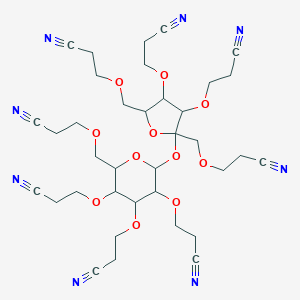
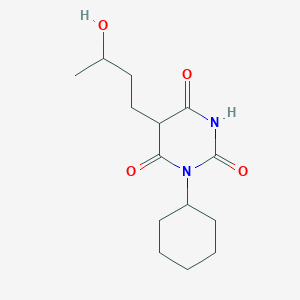
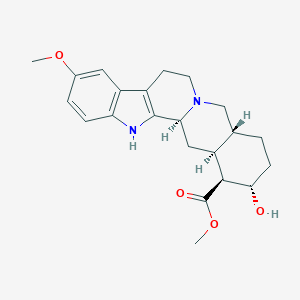
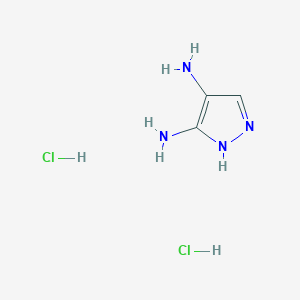



![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
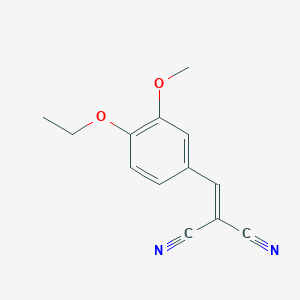
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)